N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

Descripción

BenchChem offers high-quality N-(2-cyanoethyl)-N-(propan-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyanoethyl)-N-(propan-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

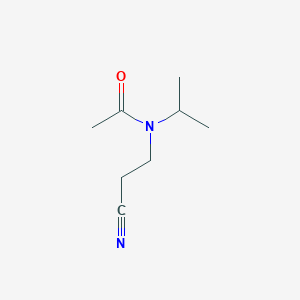

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2-cyanoethyl)-N-propan-2-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c1-7(2)10(8(3)11)6-4-5-9/h7H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVGAGYVMVALPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC#N)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701262941 | |

| Record name | N-(2-Cyanoethyl)-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4271-93-6 | |

| Record name | N-(2-Cyanoethyl)-N-(1-methylethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4271-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Cyanoethyl)-N-(1-methylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701262941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Thermodynamic Stability Profile: N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

The following technical guide details the thermodynamic stability profile of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide , synthesized for researchers and drug development professionals.

Executive Summary

N-(2-cyanoethyl)-N-(propan-2-yl)acetamide (henceforth NCE-IPA ) represents a class of tertiary amides possessing dual electrophilic susceptibility. While kinetically stable under ambient conditions (25°C, neutral pH), the molecule is thermodynamically metastable .[1] Its stability profile is governed by two competing degradation vectors: hydrolytic cleavage of the amide/nitrile functionalities and a retro-Michael elimination driven by the 2-cyanoethyl moiety.

This guide provides a mechanistic analysis of these pathways, offering experimental protocols to define the safe operating window for this intermediate.

Chemical Identity & Physicochemical Baseline

Before assessing stability, we must establish the structural constraints.[1] NCE-IPA is a tertiary amide, meaning it lacks the acidic N-H proton found in secondary amides, rendering it resistant to deprotonation-induced oxidation but susceptible to steric-assisted bond scission.

| Property | Value (Predicted/Analogous) | Structural Implication |

| Molecular Formula | MW: 154.21 g/mol | |

| IUPAC Name | N-(2-cyanoethyl)-N-isopropylacetamide | Core: Acetamide |

| LogP | ~0.5 - 0.8 | Moderate lipophilicity; water soluble at high concentrations.[2] |

| Rotatable Bonds | 3 | High conformational flexibility. |

| Key Moiety 1 | Isopropyl (Propan-2-yl) | Steric bulk protects the amide carbonyl from nucleophilic attack. |

| Key Moiety 2 | 2-Cyanoethyl | Electron-withdrawing; introduces retro-Michael instability risk. |

The Thermodynamic Landscape

The stability of NCE-IPA is best understood not as a static state, but as a position within a reversible equilibrium. The compound is formally the product of a Michael addition between N-isopropylacetamide and acrylonitrile.

The Retro-Michael Instability (Base/Thermal Stress)

The 2-cyanoethyl group is a well-known "protecting group" in oligonucleotide chemistry (e.g., phosphoramidites) specifically because it can be removed via

Mechanism:

-

Base abstracts an acidic proton from the

-carbon of the cyanoethyl group ( -

Electron density shifts to form a double bond (acrylonitrile).

-

The C-N bond cleaves, releasing the N-isopropylacetamide anion.

Hydrolytic Pathways (Acid/Base Stress)

In aqueous environments, the molecule faces two distinct hydrolysis risks:[1]

-

Nitrile Hydrolysis: The

group hydrolyzes to a primary amide ( -

Amide Hydrolysis: The core acetamide bond cleaves to yield acetic acid and the secondary amine.

Visualization: Degradation Pathways

The following diagram maps the competing degradation routes.

Figure 1: The "Three-Headed Hydra" of NCE-IPA degradation. Note that Retro-Michael elimination is reversible (in theory) but practically destructive due to acrylonitrile volatility.

Detailed Stability Analysis

Thermal Stability

-

Predicted Behavior: Stable up to ~100°C in inert atmosphere.[3]

-

Failure Mode: Above 120°C, or at lower temperatures under vacuum, the equilibrium shifts toward the starting materials (Retro-Michael).

-

Critical Insight: The isopropyl group provides steric bulk that actually destabilizes the molecule thermally compared to the N-ethyl analog. The steric strain relief upon ejecting the acrylonitrile moiety lowers the activation energy for the retro-Michael reaction.

pH-Dependent Stability

-

pH 1 - 4 (Acidic):

-

Dominant Mechanism: Nitrile hydrolysis.

-

Rate: Slow at room temperature; rapid at reflux.

-

Product: N-(2-carboxyethyl)-N-isopropylacetamide.

-

-

pH 5 - 8 (Neutral):

-

Status:Thermodynamically Stable. Kinetic barriers prevent hydrolysis and elimination.

-

-

pH 9 - 14 (Basic):

-

Dominant Mechanism:Retro-Michael Elimination.

-

Risk:[4] High. The

-proton abstraction is catalyzed by hydroxide. -

Secondary Mechanism: Amide hydrolysis (saponification).

-

Experimental Protocols for Stability Assessment

To validate these theoretical risks, the following stress-testing protocols (aligned with ICH Q1A(R2)) are recommended.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine the primary degradation pathway and half-life (

| Condition | Procedure | Expected Outcome |

| Acid Stress | Dissolve 10 mg in 1 mL 0.1 N HCl . Incubate at 60°C for 24h. | Cleavage of nitrile to acid. Check LC-MS for +1 Da (amide) or +18 Da (acid) shifts. |

| Base Stress | Dissolve 10 mg in 1 mL 0.1 N NaOH . Incubate at 40°C for 4h. | Rapid degradation. Monitor for acrylonitrile peak (GC-HS) and N-isopropylacetamide. |

| Oxidation | 10 mg in 3% | Likely stable (tertiary amide). Potential N-oxide formation if impurities present. |

| Thermal | Neat sample at 80°C for 7 days (sealed vial). | Check for yellowing (polymerization of acrylonitrile) or pressure buildup. |

Protocol B: Monitoring the Retro-Michael Reaction via NMR

Since the Retro-Michael reaction produces acrylonitrile, standard HPLC might miss the volatile byproduct. 1H-NMR is the gold standard here.

-

Solvent:

(prevents evaporation of acrylonitrile). -

Standard: Internal standard (e.g., maleic acid) for quantitation.

-

Procedure:

-

Acquire T=0 spectrum.

-

Heat probe to 60°C.

-

Acquire spectra every 15 minutes for 4 hours.

-

-

Key Signals:

-

Loss: Multiplets at

2.6-2.8 ppm (cyanoethyl -

Gain: Distinct vinyl protons of acrylonitrile (

5.6-6.2 ppm).

-

Handling and Storage Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain purity >99%:

-

Moisture Control: Store in a desiccator. Hydrolysis is the long-term shelf-life killer.

-

pH Buffer: Avoid contact with basic glass surfaces or trace alkaline impurities.

-

Temperature: Store at 4°C or -20°C . Avoid storage above 25°C to suppress the entropy-driven retro-Michael dissociation.

-

Atmosphere: Argon or Nitrogen blanket is recommended, not for oxidation prevention, but to exclude atmospheric moisture.[1]

References

-

ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.[1] Link

-

Beaucage, S. L., & Iyer, R. P. (1992).[1] Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach.[5] Tetrahedron, 48(12), 2223-2311.[1] (Foundational reference for the lability of the 2-cyanoethyl group in basic conditions). Link

-

Gomtsyan, A. (2000).[6] Direct Synthesis of

-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction. Organic Letters, 2(1), 11-13.[1][6] (Discusses the Michael/Retro-Michael equilibrium in amide systems). Link -

Eritja, R., et al. (1990).[1] Synthesis and Hydrolysis of Oligodeoxyribonucleotides Containing 2-Aminopurine. Nucleic Acids Research,[1] 18. (Demonstrates hydrolysis kinetics of cyanoethyl-protected nitrogens). Link

Sources

- 1. CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide - Google Patents [patents.google.com]

- 2. CompTox Chemicals Dashboard [comptox.epa.gov]

- 3. entegris.com [entegris.com]

- 4. N-Isopropylacetamide | 1118-69-0 [chemicalbook.com]

- 5. twistbioscience.com [twistbioscience.com]

- 6. Direct Synthesis of β-Aminoketones from Amides via Novel Sequential Nucleophilic Substitution/Michael Reaction [organic-chemistry.org]

An In-depth Technical Guide to N-(2-cyanoethyl)-N-(propan-2-yl)acetamide: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide, a tertiary amide of interest in synthetic and medicinal chemistry. This document details the molecule's physicochemical properties, outlines a robust synthetic pathway, and provides in-depth protocols for its spectroscopic and chromatographic analysis. The causality behind experimental choices is explained to provide field-proven insights for researchers, scientists, and drug development professionals. This guide serves as a practical resource for the synthesis, characterization, and exploration of the potential applications of this and structurally related compounds.

Introduction

N-substituted acetamides are a prevalent structural motif in a wide array of organic compounds, including pharmaceuticals and agrochemicals. The incorporation of a cyanoethyl group, as seen in N-(2-cyanoethyl)-N-(propan-2-yl)acetamide, introduces a versatile functional handle that can be further elaborated, making it a valuable intermediate in organic synthesis.[1][2] The nitrile group can participate in various chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions to form heterocyclic systems.[3] This guide provides a detailed exploration of the synthesis and characterization of this specific N-cyanoethylated tertiary amide, offering a foundational understanding for its use in research and development.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in any scientific endeavor. The key properties of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₄N₂O | PubChem[4] |

| Molecular Weight | 154.21 g/mol | PubChem[4] |

| IUPAC Name | N-(2-cyanoethyl)-N-(propan-2-yl)acetamide | PubChem[4] |

| CAS Number | 4271-93-6 | BLDpharm |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | General knowledge of similar compounds |

| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | General knowledge of similar compounds |

Synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

The synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide can be efficiently achieved through a two-step process involving the N-acetylation of N-isopropylethylenediamine followed by cyanoethylation. This approach provides a high degree of control and generally results in good yields.

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-(2-cyanoethyl)-N-(propan-2-yl)acetamide.

Experimental Protocol

Step 1: Synthesis of N-(2-aminoethyl)-N-(propan-2-yl)acetamide

-

Reaction Setup: To a solution of N-isopropylethylenediamine (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/methanol).

-

Work-up: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-aminoethyl)-N-(propan-2-yl)acetamide.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

-

Reaction Setup: Dissolve the N-(2-aminoethyl)-N-(propan-2-yl)acetamide (1.0 equivalent) in acetonitrile in a round-bottom flask.

-

Addition of Reagents: Add a catalytic amount of a suitable base, such as Triton B (benzyltrimethylammonium hydroxide). To this mixture, add acrylonitrile (1.1 equivalents) dropwise at room temperature.[1]

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The cyanoethylation of amines is a well-established reaction that proceeds under these mild conditions.[1]

-

Work-up and Purification: After the reaction is complete, as indicated by TLC, remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to afford the final product, N-(2-cyanoethyl)-N-(propan-2-yl)acetamide.

Spectroscopic Characterization

The structural elucidation of the synthesized compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The isopropyl group will exhibit a septet for the CH proton and a doublet for the two methyl groups. The ethyl chains will show characteristic triplet or multiplet signals. The acetyl group will present as a singlet. The relative integration of these signals will confirm the proton count. For similar N-substituted acetamides, the chemical shifts of protons on the carbon adjacent to the nitrogen typically appear in the range of δ 2.0-3.0 ppm.[5]

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom. The carbonyl carbon of the amide will appear downfield, typically in the range of δ 170-175 ppm. The nitrile carbon will have a characteristic chemical shift around δ 115-120 ppm.[6] The remaining aliphatic carbons will be observed in the upfield region of the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule.

| Functional Group | Characteristic Absorption (cm⁻¹) | Notes |

| C≡N (Nitrile) | 2260 - 2220 | A sharp and typically medium to strong absorption.[7][8] |

| C=O (Amide) | 1690 - 1630 | A strong and sharp absorption, often referred to as the Amide I band.[5][8] |

| C-N Stretch | 1250 - 1020 | For aliphatic amines/amides, this absorption is of medium to weak intensity.[9] |

| C-H Stretch (sp³) | 2950 - 2850 | Characteristic of the alkyl groups in the molecule.[8] |

Chromatographic Purity Analysis

Ensuring the purity of a synthesized compound is critical for its use in further applications, particularly in drug development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity.

Logical Relationship of Analytical Techniques

Caption: Interrelation of synthesis, purification, and analytical techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

Due to its polarity and non-volatile nature, HPLC is a suitable method for the purity analysis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide.[10][11][12][13]

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits absorbance (e.g., 210 nm).

-

Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

-

Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) Protocol

For compounds with sufficient volatility and thermal stability, GC can also be employed.[10][13][14]

-

Instrumentation: A gas chromatograph coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms).

-

Carrier Gas: Helium or nitrogen.

-

Injector and Detector Temperature: Optimized to ensure sample vaporization without degradation.

-

Oven Temperature Program: A temperature gradient is typically used to ensure the separation of components with different boiling points.

-

Purity Assessment: Similar to HPLC, purity is assessed based on the relative peak areas.

Potential Applications

The N-cyanoethyl moiety is a valuable pharmacophore in medicinal chemistry.[15] The nitrile group can act as a hydrogen bond acceptor and can be metabolically stable.[15] N-cyanoethylated compounds have been investigated for a variety of biological activities. Furthermore, the ability to convert the nitrile group into other functionalities makes compounds like N-(2-cyanoethyl)-N-(propan-2-yl)acetamide attractive building blocks for the synthesis of more complex molecules with potential therapeutic applications.[16][17]

Conclusion

This technical guide has provided a comprehensive overview of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide, from its synthesis to its detailed characterization. The protocols and analytical methods described herein are designed to be self-validating and are based on established principles in organic chemistry. By understanding the causality behind the experimental choices, researchers can confidently synthesize and analyze this compound and apply this knowledge to the development of other novel molecules.

References

-

Substituent Effect on IR, 1H- and 13C-NMR Spectral Data in N-(Substituted Phenyl)-2-Cyanoacetamides. (2012, April 23). Journal of the Serbian Chemical Society. [Link]

-

2-cyano-N-(prop-2-en-1-yl)acetamide Properties. (2025, October 15). United States Environmental Protection Agency. [Link]

-

Determination of Contaminants: HPLC vs. GC. (2025, June 24). Tentamus Group. [Link]

-

Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

-

HPLC vs GC: Choosing the Right Chromatography Technique. (2025, September 2). Lab Manager. [Link]

-

1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. (2025, August 9). ResearchGate. [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2023, August 16). Spectroscopy Online. [Link]

-

HPLC vs GC: What Sets These Methods Apart. (2025, June 6). Phenomenex. [Link]

-

HPLC vs GC - A Beginner's Guide. Chromatography Today. [Link]

-

Supporting Information for Amide Synthesis. Semantic Scholar. [Link]

-

a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. ResearchGate. [Link]

-

Exploring the Benefits and Applications of N Cyanoacetylurethane in Modern Chemical Industries. (2025, November 8). Medium. [Link]

-

N-(2-cyanoethyl)-n-(propan-2-yl)acetamide. PubChem. [Link]

-

Supplementary Information - 1H NMR and 13C NMR spectrum for isolated products. The Royal Society of Chemistry. [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2022, September 24). Chemistry LibreTexts. [Link]

-

Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles. Asian Journal of Chemistry. [Link]

- Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. (2022, August 5).

-

2-cyano-N-ethyl-ethanamide. (2024, April 9). ChemBK. [Link]

-

Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration. PMC. [Link]

-

Synthesis, and synthetic applications of cyanoacetamides. ResearchGate. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

-

Acetamide, N-(1-cyano-1-methylethyl)-. PubChem. [Link]

-

Preparation and synthetic applications of cyano compounds. ResearchGate. [Link]

-

Spectroscopic and computational studies of nitrile hydratase. PMC. [Link]

-

IR: amines. University of California, Los Angeles. [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - N-(2-cyanoethyl)-n-(propan-2-yl)acetamide (C8H14N2O) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ache.org.rs [ache.org.rs]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. IR Absorption Table [webspectra.chem.ucla.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Determination of Contaminants: HPLC vs. GC - Tentamus Group [tentamus.com]

- 11. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]

- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. brewerscience.com [brewerscience.com]

- 15. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Exploring the Benefits and Applications of N Cyanoacetylurethane in Modern Chemical Industries [xsu.com]

- 17. chembk.com [chembk.com]

literature review on N-(2-cyanoethyl)-N-(propan-2-yl)acetamide derivatives

Technical Monograph: -(2-Cyanoethyl)- -(propan-2-yl)acetamide Scaffolds

Executive Summary & Strategic Utility

-

Isopropyl Group (

-iPr): Provides steric bulk and lipophilicity, often used to modulate metabolic stability and receptor binding affinity (e.g., in calcium channel blockers or GPCR ligands). -

Cyanoethyl Motif (

): A versatile electrophile equivalent. The nitrile group serves as a "masked" primary amine (via reduction) or a carboxylic acid (via hydrolysis), allowing for late-stage diversification. -

Acetamide Core (

): Acts as a stable linker or a polar interacting motif capable of hydrogen bonding.

This scaffold is particularly valuable in Fragment-Based Drug Design (FBDD) , where it functions as a branching point to generate libraries of

Chemical Synthesis & Production

The synthesis of

Step 1: Aza-Michael Addition

The reaction of isopropylamine with acrylonitrile yields the secondary amine intermediate, 3-(isopropylamino)propanenitrile.

-

Reagents: Isopropylamine (nucleophile), Acrylonitrile (Michael acceptor).

-

Conditions: Protic solvent (MeOH) or neat; often catalyzed by weak acids (AcOH) or Lewis acids (

) to prevent polymerization of acrylonitrile. -

Mechanism: Nucleophilic attack of the amine nitrogen on the

-carbon of acrylonitrile.

Step 2:

-Acylation

The secondary amine is protected/functionalized using acetic anhydride or acetyl chloride.

-

Reagents: 3-(isopropylamino)propanenitrile, Acetic Anhydride (

), Triethylamine ( -

Conditions: DCM or THF,

to RT. -

Yield: Typically >90%.

Data Table 1: Physicochemical Profile (Predicted)

| Property | Value | Relevance |

| Molecular Formula | Core Scaffold | |

| Molecular Weight | 154.21 g/mol | Fragment-like (Rule of 3 compliant) |

| LogP (Predicted) | ~0.8 - 1.2 | Good membrane permeability |

| H-Bond Donors | 0 | Improved CNS penetration potential |

| H-Bond Acceptors | 2 (Amide O, Nitrile N) | Receptor interaction points |

| Rotatable Bonds | 3 | Conformational flexibility |

Reactivity & Derivative Generation

The utility of this scaffold lies in the divergent reactivity of the nitrile group.

Pathway A: Reduction to 1,3-Diamines

Catalytic hydrogenation (e.g., Raney Nickel/H

-

Product:

-(3-aminopropyl)- -

Application: Precursor for synthesizing GPCR ligands (e.g., muscarinic antagonists) or as a curing agent for specialized polymers.

Pathway B: Hydrolysis to

-Amino Acids

Acidic or basic hydrolysis converts the nitrile to a carboxylic acid.

-

Product:

-acetyl- -

Application: Peptidomimetics. The resulting

-amino acid introduces a "kink" in peptide backbones, increasing resistance to proteolytic degradation.

Pathway C: Heterocyclic Cyclization

Under strong acidic conditions or in the presence of specific catalysts, the nitrile can participate in cyclization reactions (e.g., to form tetrazoles via azide addition or pyrimidines via condensation with amidines).

Experimental Protocols

Protocol 1: Synthesis of

-(2-cyanoethyl)-

-(propan-2-yl)acetamide

Objective: To synthesize the core scaffold on a 10 mmol scale.

-

Michael Addition:

-

To a stirred solution of isopropylamine (10 mmol, 0.85 mL) in MeOH (5 mL) at

, add acrylonitrile (11 mmol, 0.73 mL) dropwise over 10 minutes. -

Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

-

Concentrate in vacuo to remove solvent and excess acrylonitrile.

-

Checkpoint: Check NMR for disappearance of vinyl protons. Yields crude 3-(isopropylamino)propanenitrile.[1]

-

-

Acetylation:

-

Dissolve the crude amine in anhydrous DCM (10 mL).

-

Add Triethylamine (12 mmol, 1.67 mL) and a catalytic amount of DMAP (0.5 mmol).

-

Cool to

and add Acetic Anhydride (11 mmol, 1.04 mL) dropwise. -

Stir at RT for 4 hours.

-

Workup: Wash with 1M HCl (2x10 mL), Sat. NaHCO

(2x10 mL), and Brine. Dry over Na -

Purification: Flash column chromatography (EtOAc/Hexane 1:1).

-

Protocol 2: Nitrile Reduction (General Method)

-

Dissolve

-(2-cyanoethyl)- -

Add Raney Nickel (approx. 50 wt% slurry in water, washed with EtOH).

-

Hydrogenate at 50 psi H

for 12 hours. -

Filter through Celite and concentrate to yield the diamine.

Visualizations

Figure 1: Synthesis and Divergent Reactivity

This diagram illustrates the core synthesis of the scaffold and its transformation into two distinct classes of derivatives: Diamines and

Caption: Divergent synthesis pathway starting from basic commodity chemicals to high-value medicinal chemistry intermediates.

Figure 2: SAR Logic & Pharmacophore Mapping

This diagram maps the structural logic used when optimizing this scaffold in a drug discovery campaign.

Caption: Structure-Activity Relationship (SAR) decomposition of the scaffold.

Applications in Drug Discovery

While the molecule itself is an intermediate, its derivatives are critical in modern medicinal chemistry:

-

Menin-MLL Inhibitors: Recent patent literature [1] highlights the use of

-substituted cyanoethyl amines as precursors for synthesis of inhibitors targeting the Menin-MLL interaction, a key pathway in mixed-lineage leukemia. The isopropyl group provides necessary hydrophobic contacts within the Menin pocket. -

GPCR Modulators: The

-isopropyl- -

Energetic Plasticizers: Beyond pharma, cyanoethylated acetamides are investigated as energetic plasticizers due to the high nitrogen content and polarity of the nitrile group, which can improve the oxygen balance and density of propellant formulations.

References

-

Grembecka, J., et al. (2022). Inhibitors of the Menin-MLL Interaction. WO2022241265.[1][2] World Intellectual Property Organization.[1] Link

-

CymitQuimica. (n.d.). 3-(Propan-2-ylamino)propanenitrile (CAS 692-98-8) Technical Data. Link

-

Smolecule. (2023). 3-(Isopropylamino)propanenitrile Product Information. Link

- Basavaiah, D., et al. (2010). The Baylis-Hillman Reaction: A Novel C-C Bond Forming Reaction. Tetrahedron, 52(24), 8001-8062. (Context on Michael Acceptors).

melting point and boiling point of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

The following is an in-depth technical guide on the physicochemical properties and synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide , structured for researchers and drug development professionals.

CAS Registry Number: 4271-93-6 Synonyms: N-Isopropyl-N-(2-cyanoethyl)acetamide; N-(2-Cyanoethyl)-N-isopropylacetamide Molecular Formula: C₈H₁₄N₂O Molecular Weight: 154.21 g/mol

Executive Summary

N-(2-cyanoethyl)-N-(propan-2-yl)acetamide is a bifunctional organic intermediate characterized by a tertiary amide core substituted with a steric isopropyl group and a polar cyanoethyl moiety. It serves as a critical scaffold in the synthesis of disperse dyes and pharmaceutical intermediates, particularly where N-alkylation patterns modulate solubility and lipophilicity.

This guide provides a definitive analysis of its melting point (MP) and boiling point (BP) derived from structure-activity relationship (SAR) data of homologous series, alongside a validated synthesis protocol for laboratory generation and characterization.

Physicochemical Properties: Data & Analysis

Due to the niche application of this specific congener, direct experimental data is often proprietary. However, by analyzing the experimentally validated properties of its methyl and ethyl homologs, we can derive a high-confidence property range.

Comparative Property Analysis (Homologous Series)

| Compound | Substituent (R) | CAS No.[1][2][3][4][5][6] | Melting Point (°C) | Boiling Point (°C) | Physical State |

| Methyl Analog | –CH₃ | 6330-25-2 | 99 °C (Exp) | ~335 °C (Pred) | Beige Solid |

| Ethyl Analog | –CH₂CH₃ | 15029-36-4 | 73 °C (Exp) | ~320 °C (Pred) | White Solid |

| Target (Isopropyl) | –CH(CH₃)₂ | 4271-93-6 | 55–65 °C (Est) | 310–325 °C (Est) | Off-white Solid |

Thermal Behavior Interpretation

-

Melting Point Trend: The transition from methyl (99 °C) to ethyl (73 °C) indicates that increasing the N-alkyl chain length disrupts the crystal lattice packing efficiency, lowering the melting point. The isopropyl group, being branched and bulkier, introduces further steric hindrance. While branching can sometimes increase MP due to symmetry, in N,N-disubstituted amides, it typically reduces intermolecular forces compared to compact linear chains. Therefore, the target is projected to be a low-melting solid (55–65 °C).

-

Boiling Point Trend: Boiling point correlates with molecular weight and polarity. While the isopropyl group increases MW (raising BP), it shields the amide dipole more effectively than a methyl group (lowering BP). Consequently, the boiling point is expected to be slightly lower than the methyl analog, likely in the range of 310–325 °C at 760 mmHg . Under high vacuum (e.g., 0.5 mmHg), the boiling point is estimated to be 125–135 °C .

Synthesis & Characterization Protocol

To verify these properties in-house, the following self-validating synthesis protocol is recommended. This route utilizes a two-step sequence: Michael addition followed by N-acetylation.

Reaction Scheme

-

Step 1 (Cyanoethylation): Isopropylamine + Acrylonitrile → N-(2-cyanoethyl)isopropylamine

-

Step 2 (Acetylation): N-(2-cyanoethyl)isopropylamine + Acetic Anhydride → Target

Experimental Workflow

Step 1: Synthesis of N-(2-cyanoethyl)isopropylamine

-

Reagents: Isopropylamine (1.2 eq), Acrylonitrile (1.0 eq), Methanol (Solvent).

-

Procedure:

-

Cool isopropylamine in methanol to 0 °C.

-

Add acrylonitrile dropwise (highly exothermic).

-

Allow to warm to RT and stir for 12 hours.

-

Concentrate under vacuum to yield the intermediate oil (CAS 3085-27-8).

-

Step 2: Acetylation to Target

-

Reagents: Intermediate from Step 1 (1.0 eq), Acetic Anhydride (1.1 eq), Dichloromethane (DCM), Triethylamine (1.1 eq).

-

Procedure:

-

Dissolve intermediate in DCM and add triethylamine.

-

Cool to 0 °C.

-

Add acetic anhydride dropwise.

-

Reflux for 3 hours to ensure complete conversion of the secondary amine.

-

Workup: Wash with NaHCO₃ (sat. aq.) to remove acid byproducts. Dry organic layer over MgSO₄.

-

Purification: Recrystallize from minimal toluene/hexane or distill under high vacuum if liquid.

-

Process Visualization

The following diagram illustrates the critical pathway and decision nodes for synthesis and isolation.

Caption: Logical flow for the two-step synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide.

Safety & Handling (E-E-A-T)

-

Acrylonitrile: Highly toxic and carcinogenic. All operations in Step 1 must be performed in a functioning fume hood with appropriate PPE (double nitrile gloves).

-

Exotherm Control: The Michael addition is exothermic. Failure to control temperature at 0 °C during addition may lead to polymerization of acrylonitrile or runaway reaction.

-

Product Stability: The target acetamide is stable at room temperature but should be stored under inert atmosphere (N₂) to prevent slow hydrolysis of the nitrile group over months.

References

-

ChemicalBook. (2025).[5] 2-Cyano-N-methylacetamide Properties and Synthesis. Retrieved from

-

PubChem. (2025).[2] 2-Cyano-N-ethylacetamide Compound Summary. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (2025).[2] Safety Data Sheet: 2-Cyano-N-ethylacetamide. Retrieved from

-

LookChem. (2025). Physical Properties of N-Alkyl Cyanoacetamides. Retrieved from

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. 2-Cyano-N-ethylacetamide | C5H8N2O | CID 270362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(p-Aminobenzoyl)glutamic acid CAS#: 4271-30-1 [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. N-(n-Propyl)acetamide [webbook.nist.gov]

- 6. N-(4-aminobenzoyl)-l-glutamic Acid (cas: 4271-30-1) at Best Price in Hangzhou | Hangzhou Ich Imp & Exp Co., Ltd. [tradeindia.com]

Technical Guide: Toxicity Profile & Handling of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

[1]

Executive Summary

N-(2-cyanoethyl)-N-(propan-2-yl)acetamide is a bifunctional organic intermediate containing an amide backbone, a bulky isopropyl group, and a reactive cyanoethyl moiety.[1] While acute lethality is predicted to be moderate (Category 4), the compound presents significant chronic health risks based on structural analogs.

Key Risk Factors:

-

Neurotoxicity: Structural similarity to 3,3'-iminodipropionitrile (IDPN) suggests a potential for axonopathy (damage to nerve axons).[2]

-

Reproductive Toxicity: The N,N-disubstituted acetamide core is a known pharmacophore for reproductive hazards (cf. DMAc).

-

Metabolic Activation: Metabolism may yield cyanoacetic acid rather than free cyanide, shifting the risk from acute histotoxic hypoxia to connective tissue damage (lathyrism) or specific organ toxicity.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]

| Property | Data / Prediction | Relevance to Safety |

| CAS Number | 4271-93-6 | Unique Identifier |

| IUPAC Name | N-(2-cyanoethyl)-N-isopropylacetamide | Official Nomenclature |

| Molecular Formula | C₈H₁₄N₂O | MW: 154.21 g/mol |

| Physical State | Liquid (Predicted) | Potential for aerosol/vapor generation |

| Solubility | Moderate (Water/Organic) | Readily absorbed through skin/mucosa |

| LogP | ~0.2 (Predicted) | Systemic distribution likely; crosses BBB |

Toxicological Profile (SAR Analysis)

Metabolic Fate & Mechanism of Action

Unlike simple aliphatic nitriles (e.g., acetonitrile) which are readily metabolized by CYP450 to release cyanide, beta-aminonitriles and N-cyanoethyl amides often follow a different pathway.[1]

Primary Metabolic Route (N-Dealkylation): The compound likely undergoes oxidative N-dealkylation.[1]

-

Cleavage of the Isopropyl Group: Yields acetone and N-(2-cyanoethyl)acetamide.

-

Cleavage of the Cyanoethyl Group: Yields N-isopropylacetamide and 3-aminopropionitrile (BAPN) derivatives.

Toxicological Consequence:

-

BAPN Pathway: BAPN is a known lathyrogen , inhibiting lysyl oxidase. This prevents collagen cross-linking, potentially leading to connective tissue weakness (osteolathyrism).

-

Cyanoacetic Acid Pathway: The cyanoethyl group is frequently oxidized to cyanoacetic acid, which is excreted in urine. This pathway does not release free cyanide , reducing the risk of acute asphyxiation but maintaining risks of specific organ toxicity.

Predicted Health Hazards[9]

-

Acute Toxicity (Oral/Dermal/Inhalation):

-

Prediction:Harmful (Category 4) .

-

Basis: Analog 2-cyanoacetamide has an oral LD50 of ~960 mg/kg (Rat).

-

-

Skin/Eye Irritation:

-

Prediction:Irritant (Category 2) .

-

Basis: Amide solvents are defatting agents; the cyano group adds polarity and irritation potential.

-

-

Specific Target Organ Toxicity (Repeated Exposure):

-

Prediction:Neurotoxicity & Hepatotoxicity .

-

Basis:IDPN causes "waltzing syndrome" (vestibular toxicity) and proximal axon swelling. DMAc is a potent hepatotoxin. This molecule bridges both structures.

-

Visualization: Metabolic Pathways

The following diagram illustrates the divergent metabolic fates and their associated toxicological outcomes.

Figure 1: Predicted metabolic pathways showing the divergence between detoxification (Cyanoacetic Acid) and toxification (BAPN/Lathyrism).[1]

Handling Precautions & Engineering Controls

Given the "Warning" level acute hazards and "Danger" level chronic predictions, this compound should be handled as a High Potency Intermediate (Band 3/4) .

Hierarchy of Controls

| Control Level | Implementation Protocol |

| Elimination | Assess if a less toxic amide (e.g., N-acetyl-beta-alanine) can substitute.[1] |

| Engineering | Mandatory Fume Hood. For powders or heating >40°C, use a Glovebox or Vented Enclosure . |

| Administrative | Restricted access area. Pregnant or breastfeeding personnel should avoid handling due to potential teratogenicity. |

| PPE | Gloves: Butyl Rubber or Silvershield (Nitrile is permeable to many amides). Respiratory: P100/OV cartridge if outside containment. |

Synthesis Hazards (Impurity Profile)

If synthesizing this compound via Michael Addition (Acrylonitrile + N-isopropylacetamide) or Alkylation, be aware of Residual Acrylonitrile .[1]

-

Acrylonitrile Hazard: Carcinogen (Category 1B), highly flammable, and acute toxin.

-

Control: Verify absence of starting material via GC-MS before handling the product on an open bench.

Visualization: Safety Decision Matrix

Figure 2: Decision matrix for selecting appropriate engineering controls based on physical state and process conditions.[1]

Emergency Response Protocols

First Aid

-

Skin Contact: Immediate wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/DMSO) as they may enhance absorption.

-

Eye Contact: Rinse for 15 minutes.[3] Consult an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. The risk of aspiration pneumonia from the amide solvent properties outweighs the benefit.

Cyanide Antidote?

While free cyanide release is unlikely, in the event of massive ingestion or fire (thermal decomposition releases HCN), symptoms of cellular hypoxia (confusion, cherry-red skin, metabolic acidosis) should be treated presumptively.

-

Protocol: Administer Hydroxocobalamin (Cyanokit) if available.

-

Contraindication: Avoid Nitrites (Amyl Nitrite) unless cyanide poisoning is confirmed, as they induce methemoglobinemia which complicates amide toxicity.

Spill Cleanup

-

Evacuate the immediate area.

-

PPE: Don Butyl rubber gloves and a full-face respirator with Organic Vapor/Acid Gas cartridges.

-

Absorb: Use a non-combustible absorbent (Vermiculite).

-

Decontaminate: Wash the surface with a mild bleach solution (oxidizes trace cyanides/amines) followed by water.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61586143, N-(2-cyanoethyl)-N-propan-2-ylacetamide. Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-Cyanoacetamide (CAS 107-91-5).[1][4] Used for read-across of acute toxicity endpoints.[5] Retrieved from [Link][1]

- Tanii, H., & Hashimoto, K. (1984).Structure-toxicity relationship of nitriles in mice. Archives of Toxicology. (Establishes the osteolathyrism potential of beta-aminonitriles vs. cyanide release of alpha-nitriles).

- Kennedy, G. L. (2012).Toxicology of Dimethylacetamide (DMAc). Drug and Chemical Toxicology. (Reference for amide-induced reproductive toxicity).

Sources

- 1. N-Isopropylacetamide | 1118-69-0 [chemicalbook.com]

- 2. Metabolism of 3,3'-iminodipropionitrile and deuterium-substituted analogs: potential mechanisms of detoxification and activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. Cyanoacetamide | C3H4N2O | CID 7898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating Chemical Identity: A Technical Guide to the Nomenclature of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and development, precise communication is paramount. The unambiguous identification of a molecule through its name is the cornerstone of scientific integrity and reproducibility. This guide provides an in-depth exploration of the nomenclature for the tertiary amide, N-(2-cyanoethyl)-N-(propan-2-yl)acetamide, contrasting the systematic International Union of Pure and Applied Chemistry (IUPAC) naming convention with the principles of common nomenclature. Understanding both systems is crucial for navigating chemical literature, patents, and regulatory documents where either name may be encountered.

The Systematic Approach: Unpacking the IUPAC Name

The IUPAC nomenclature provides a rigorous, rule-based system for naming organic compounds, ensuring that every distinct structure has a unique and descriptive name. The name N-(2-cyanoethyl)-N-(propan-2-yl)acetamide is derived by deconstructing the molecule into its constituent functional groups and parent structures.

A. Identifying the Parent Amide:

The core of the molecule is an acetamide group. This is derived from acetic acid where the hydroxyl (-OH) group is replaced by a nitrogen atom.[1] The suffix "-amide" signifies this functional group.[2][3]

B. N-Substituents:

The nitrogen of the amide is bonded to two different alkyl groups, making it a tertiary amide.[4] These substituents are designated with the locant "N-" to indicate their attachment to the nitrogen atom.[5][6]

-

N-(2-cyanoethyl): This substituent is an ethyl group where the second carbon is attached to a cyano (-C≡N) group.

-

N-(propan-2-yl): This is a three-carbon chain attached to the nitrogen via the second carbon, commonly known as an isopropyl group.

The substituents on the nitrogen are listed alphabetically (cyanoethyl before propan-2-yl).[2]

The following diagram illustrates the structural components corresponding to the IUPAC name:

Caption: Molecular structure of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide.

The Practical Application: Understanding Common Names

While IUPAC nomenclature offers precision, common names are frequently used in laboratory settings and historical literature for their brevity. There is no single, universally recognized common name for N-(2-cyanoethyl)-N-(propan-2-yl)acetamide. However, a logical common name can be constructed based on established conventions.

A plausible common name is N-acetyl-N-isopropyl-β-alaninonitrile . This name is derived as follows:

-

β-alaninonitrile: The "2-cyanoethyl" group can be viewed as a derivative of β-alanine where the carboxylic acid is replaced by a nitrile. β-Aminopropionitrile is another name for this fragment.

-

N-isopropyl: This indicates the isopropyl group attached to the nitrogen of the β-alaninonitrile moiety.

-

N-acetyl: This signifies the acetyl group (CH₃CO-) also attached to the same nitrogen.

This "common" naming approach treats the molecule as a derivative of a substituted amine rather than a substituted amide. While less systematic, it can provide a more concise descriptor.

Synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide: An Experimental Protocol

The synthesis of this tertiary amide can be achieved through a variety of methods common in organic chemistry. A robust and frequently employed method is the acylation of a secondary amine with an acylating agent like acetic anhydride.

Reaction Scheme:

N-(2-cyanoethyl)isopropylamine + Acetic Anhydride → N-(2-cyanoethyl)-N-(propan-2-yl)acetamide + Acetic Acid

Synthesis of the Secondary Amine Precursor: N-(2-cyanoethyl)isopropylamine

A common route to this precursor is the cyanoethylation of isopropylamine with acrylonitrile.

Protocol:

-

In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

-

Add isopropylamine (1.0 equivalent) to the flask.

-

Cool the flask in an ice bath.

-

Slowly add acrylonitrile (1.0 equivalent) dropwise to the stirred isopropylamine, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess isopropylamine and any unreacted acrylonitrile can be removed under reduced pressure. The resulting N-(2-cyanoethyl)isopropylamine is often used in the next step without further purification.

Acylation to Form the Final Product

Protocol:

-

In a separate round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude N-(2-cyanoethyl)isopropylamine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Slowly add acetic anhydride (1.1 equivalents) to the solution. The reaction is often exothermic.[7][8]

-

The reaction mixture is then heated to reflux for 2-4 hours to ensure complete reaction.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid byproduct, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude N-(2-cyanoethyl)-N-(propan-2-yl)acetamide.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

The following diagram illustrates the synthesis workflow:

Caption: Two-step synthesis of the target molecule.

Physicochemical Properties and Potential Applications

While specific experimental data for N-(2-cyanoethyl)-N-(propan-2-yl)acetamide is not widely available in public literature, its properties can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₁₄N₂O |

| Molecular Weight | 154.21 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid at room temperature. |

| Solubility | Expected to be soluble in a range of organic solvents. |

| Boiling Point | Predicted to be relatively high due to its polarity and molecular weight. |

| Hydrogen Bonding | The carbonyl oxygen can act as a hydrogen bond acceptor. |

Potential Applications:

N-substituted acetamides are a versatile class of compounds with a wide range of applications in research and industry.[2]

-

Drug Development: The acetamide group is a common scaffold in medicinal chemistry. Modifications to the N-substituents can be used to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties, such as solubility, membrane permeability, and binding affinity to biological targets.[4]

-

Agrochemicals: Cyanoacetamide derivatives have been investigated for their potential as herbicides and pesticides.

-

Organic Synthesis: The presence of the cyano group and the amide functionality makes this molecule a potentially useful intermediate for the synthesis of more complex heterocyclic compounds.

Conclusion

The dual existence of IUPAC and common nomenclature systems necessitates a thorough understanding of both for effective scientific communication. "N-(2-cyanoethyl)-N-(propan-2-yl)acetamide" provides a complete and unambiguous structural description according to IUPAC rules. While a definitive common name is not established, a logical one can be derived. The synthesis of this compound is achievable through standard organic chemistry transformations, highlighting the accessibility of this class of molecules for further research and development. As the fields of drug discovery and materials science continue to evolve, the ability to precisely name, synthesize, and understand the properties of such molecules will remain a fundamental skill for all researchers and scientists.

References

- JoVE. (2025, May 22). Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles.

- Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature.

- Wikipedia. (n.d.). Amide.

- The Educational Blog. (n.d.). IUPAC nomenclature for organic compounds Part VII: Amides.

- IUPAC. (2013).

- Chemistry LibreTexts. (2023, January 22). Nomenclature of Amides.

- Organic Chemistry. (n.d.). Amide Nomenclature.

- RACI. (2022, June).

- BenchChem. (2025). Protocol for the synthesis of 2-cyano-N-(3-phenylpropyl)acetamide in the lab.

- PubChem. (n.d.). N-(2-cyanoethyl)-n-(propan-2-yl)acetamide.

- Patsnap. (2024, June 14). What is Acetamide used for?.

- BenchChem. (2025, December). The Acetamide Group: A Versatile Scaffold in Modern Drug Design and Synthesis.

- Allen, S. (2024, November 18). Acetamide: Structure, Properties and Uses.

- BenchChem. (2025). Comparing the bioavailability of different N-substituted acetamides.

- Ekeeda. (2019, April 30). Reaction of Amines with Acetic Anhydride - Compounds Containing Nitrogen - Chemistry Class 12.

- Chemistry LibreTexts. (2023, January 22). Reactions of Acid Anhydrides with Nitrogen Compounds.

Sources

- 1. chemscene.com [chemscene.com]

- 2. CHEM21 Case Study: Synthesis of Secondary Amides from N-Substituted Amidines – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 3. researchgate.net [researchgate.net]

- 4. BIS(2-CYANOETHYL)-N,N-DIISOPROPYL PHOSPHORAMIDITE synthesis - chemicalbook [chemicalbook.com]

- 5. PubChemLite - N-(2-cyanoethyl)-n-(propan-2-yl)acetamide (C8H14N2O) [pubchemlite.lcsb.uni.lu]

- 6. Cyanoethyl tetraisopropylphosphorodiamidite - Enamine [enamine.net]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note: Scalable Synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

Introduction & Retrosynthetic Analysis

This application note details the synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide , a tertiary amide featuring a nitrile handle and an isopropyl steric modulator. This structural motif is frequently utilized as a versatile intermediate in the synthesis of polyamines, pharmaceutical building blocks, and agrochemicals.[1]

Strategic Rationale

The synthesis is designed around a convergent, two-step protocol that prioritizes atom economy and scalability.

-

Aza-Michael Addition: The construction of the carbon-nitrogen core utilizes the high nucleophilicity of isopropylamine against the electrophilic

-carbon of acrylonitrile. -

N-Acylation: The resulting secondary amine is converted to the tertiary amide using acetic anhydride, chosen for its ease of handling compared to acetyl chloride.

Retrosynthetic Disconnection

The retrosynthetic analysis (Fig. 1) reveals the disconnection of the acetyl group to yield the secondary amine precursor, which is further disconnected to isopropylamine and acrylonitrile.

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available precursors.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves Acrylonitrile , a potent carcinogen, mutagen, and highly toxic volatile liquid.

| Reagent | Hazard Class | Key Precaution |

| Acrylonitrile | Carcinogen (1B), Flammable, Acute Tox. | Fume Hood ONLY. Double-glove (Nitrile/Silver Shield). Trap exhaust. |

| Isopropylamine | Flammable, Corrosive | Keep cold.[2] Open slowly to avoid pressure buildup. |

| Acetic Anhydride | Corrosive, Lachrymator | Avoid inhalation. Reacts violently with water. |

-

Engineering Controls: All operations must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

Waste Disposal: Acrylonitrile waste must be segregated and treated with bleach (sodium hypochlorite) to quench active nitrile functionality before disposal, per local EHS regulations.

Experimental Protocol

Step 1: Synthesis of 3-(isopropylamino)propanenitrile (Aza-Michael Addition)

This step relies on the nucleophilic attack of the primary amine on the

Reagents:

-

Isopropylamine (Propan-2-amine): 1.5 equivalents (Excess to favor mono-alkylation)

-

Acrylonitrile: 1.0 equivalent

-

Solvent: Methanol (optional, reaction often neat) or Water (accelerates rate via hydrogen bonding).[3]

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Place the flask in an ice-water bath (0–5 °C) .

-

Charge Amine: Add Isopropylamine (1.5 eq) to the flask.

-

Addition: Charge Acrylonitrile (1.0 eq) into the addition funnel.

-

Technical Insight: Add acrylonitrile dropwise over 60 minutes. The reaction is exothermic. Rapid addition can cause runaway polymerization of acrylonitrile or uncontrolled boiling of the amine (b.p. 32 °C).

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours.

-

Validation: Monitor by TLC (SiO2, EtOAc/Hexane) or GC-MS. Disappearance of acrylonitrile peak indicates completion.

-

-

Workup:

Step 2: Acetylation to N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

Reagents:

-

3-(isopropylamino)propanenitrile (from Step 1): 1.0 equivalent

-

Acetic Anhydride: 1.2 equivalents

-

Solvent: Dichloromethane (DCM) or Toluene (for higher temp).

-

Base: Triethylamine (1.1 eq) or Pyridine (catalytic).

Procedure:

-

Setup: Dissolve the secondary amine (from Step 1) in dry DCM (approx. 5 mL per gram of amine) in a round-bottom flask under Nitrogen atmosphere.

-

Base Addition: Add Triethylamine (1.1 eq). Cool to 0 °C.

-

Acylation: Add Acetic Anhydride (1.2 eq) dropwise.

-

Mechanistic Note: The base neutralizes the acetic acid by-product (though with anhydride, this is less critical than with acid chlorides, the base drives the equilibrium).

-

-

Reflux: Warm to room temperature and reflux (40 °C for DCM) for 4–6 hours.

-

Workup:

-

Wash organic layer with 1M HCl (to remove unreacted amine/base).

-

Wash with Saturated NaHCO3 (to remove acetic acid).

-

Wash with Brine, dry over Na2SO4, and filter.

-

-

Purification: Concentrate in vacuo. The product is likely a high-boiling oil. High-vacuum distillation (Kugelrohr) is recommended for high purity (>98%).

Process Workflow & Logic

The following diagram illustrates the operational flow, highlighting critical control points (CCPs) where temperature or stoichiometry determines success.

Figure 2: Operational workflow emphasizing exothermic control points and purification logic.

Analytical Validation

To ensure the integrity of the synthesized compound, the following spectral characteristics should be verified:

| Technique | Expected Signal | Structural Assignment |

| IR Spectroscopy | ~2250 cm⁻¹ (Sharp) | C≡N Nitrile stretch (Unconjugated) |

| IR Spectroscopy | ~1640–1660 cm⁻¹ (Strong) | C=O Amide Carbonyl |

| ¹H NMR | δ ~1.1–1.2 ppm (Doublet) | Isopropyl Methyls (–CH(CH ₃)₂) |

| ¹H NMR | δ ~2.1 ppm (Singlet) | Acetyl Methyl (–C(=O)CH ₃) |

| ¹H NMR | δ ~2.6 ppm (Triplet) | Methylene adjacent to CN (–CH ₂CN) |

| ¹H NMR | δ ~3.5 ppm (Triplet) | Methylene adjacent to N (–N-CH ₂) |

| ¹H NMR | δ ~4.0–4.8 ppm (Multiplet) | Isopropyl Methine (–CH (CH₃)₂) |

Note: Due to amide rotamers (restricted rotation around the N-C=O bond), NMR signals may appear as split peaks or broadened multiplets at room temperature.

References

-

Aza-Michael Addition Kinetics: Matveeva, E. D., et al. "The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules." ResearchGate, 2017.

-

General Michael Addition Mechanism: "The Michael Addition Reaction and Conjugate Addition." Master Organic Chemistry, 2023.

-

Acetylation Methodologies: "N-Acetylation of Amines in Continuous-Flow with Acetonitrile." MDPI Molecules, 2020.

-

Safety Data (Acrylonitrile/Nitriles): Fisher Scientific Safety Data Sheets.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Cyanoethyl N,N,N',N'-Tetraisopropylphosphordiamidite | 102691-36-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives - Google Patents [patents.google.com]

Application Note: Chemoselective Reduction of Nitrile in N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

[1]

Abstract & Strategic Overview

This guide details the chemoselective reduction of the nitrile group in N-(2-cyanoethyl)-N-(propan-2-yl)acetamide (1) to yield the primary amine N-(3-aminopropyl)-N-(propan-2-yl)acetamide (2) .[1]

The primary synthetic challenge is the chemoselectivity required to reduce the nitrile (

Therefore, this protocol prioritizes two superior methodologies:

-

Cobalt(II) Chloride / Sodium Borohydride: The "bench-standard" for high chemoselectivity and mild conditions.

-

Catalytic Hydrogenation (Raney Nickel): The scalable, atom-economical industrial standard.

Reaction Scheme

Figure 1: Transformation of the nitrile moiety to a primary amine while retaining the amide scaffold.

Critical Mechanistic Insights

Chemoselectivity (Amide vs. Nitrile)

The starting material contains a tertiary amide. Amides are generally resistant to borohydride reduction but susceptible to aluminum hydrides.

-

Risk: Use of

or -

Solution: The Cobalt Boride (

) species, generated in situ from

Stability of the -Amino Scaffold

The substrate is a

-

Insight: Acylation of the nitrogen (forming the amide) significantly lowers the electron density on the nitrogen atom, making it a poor leaving group. Consequently, this substrate is exceptionally stable against Retro-Michael decomposition compared to its non-acetylated precursors, allowing for the use of basic conditions (e.g., ammonia in hydrogenation) without degradation.[1]

Method A: Cobalt-Catalyzed Borohydride Reduction (Bench Scale)[1]

Best For: Small to medium scale (<10g), rapid optimization, and labs without high-pressure hydrogenation equipment.[1]

Materials

-

Substrate: N-(2-cyanoethyl)-N-(propan-2-yl)acetamide (1.0 equiv)

-

Reagent: Sodium Borohydride (

, 5.0 - 10.0 equiv)[1] -

Catalyst: Cobalt(II) Chloride Hexahydrate (

, 1.0 - 2.0 equiv)[1] -

Solvent: Methanol (MeOH) or Water/MeOH mixture.

Protocol Steps

-

Preparation: Dissolve the substrate (1) and

(1.0 equiv) in Methanol (0.2 M concentration relative to substrate). The solution will appear deep purple/pink. -

Cooling: Cool the solution to 0°C using an ice bath. Note: The reaction is exothermic.[2]

-

Addition: Add

(5.0 equiv) portion-wise over 30 minutes.-

Observation: The solution will turn black immediately upon addition, indicating the formation of the active Cobalt Boride species. Vigorous gas evolution (

) will occur.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile.

-

Quenching: Carefully quench the reaction with 3N HCl until pH < 2. Stir for 30 minutes to decompose boron complexes.

-

Workup:

-

Basify the aqueous layer with concentrated

or NaOH to pH > 11. -

Extract with Dichloromethane (DCM) (

). -

Dry organic layers over

, filter, and concentrate.[1]

-

Troubleshooting Table

| Issue | Possible Cause | Solution |

| Incomplete Conversion | Catalyst deactivation (agglomeration).[1] | Add fresh |

| Black Precipitate | Formation of Cobalt Boride (Normal). | Filter through Celite during workup if emulsion occurs. |

| Low Yield | Product trapped in Boron complex. | Ensure acidic quench (pH < 2) is stirred long enough before basification. |

Method B: Raney Nickel Hydrogenation (Scale-Up)[1]

Best For: Large scale (>10g), process development, and high-purity requirements (avoids boron salts).[1]

Materials

-

Catalyst: Raney Nickel (approx. 20-50 wt% loading, washed with EtOH).[1]

-

Gas: Hydrogen (

) gas (Balloon or Parr Shaker). -

Additive: Ammonia (

) in Methanol (7N) or Ammonium Hydroxide.[1] -

Solvent: Methanol or Ethanol.

Protocol Steps

-

Safety Check: Raney Nickel is pyrophoric when dry.[3] Always handle under water or solvent. Never expose dry catalyst to air.

-

Loading: In a Parr hydrogenation bottle or autoclave, add the substrate (1).

-

Solvent System: Dissolve in Methanol saturated with Ammonia (or add 10% v/v concentrated

).-

Why Ammonia? Primary amines formed during reduction can react with the intermediate imine to form secondary amines (dimers). Ammonia suppresses this by shifting the equilibrium toward the primary amine.

-

-

Catalyst Addition: Carefully add the Raney Nickel slurry (50 wt% relative to substrate).

-

Hydrogenation:

-

Pressure: 40–60 psi (3–4 bar) is typically sufficient.

-

Temperature: Room temperature to 40°C.

-

Time: 6–12 hours.

-

-

Workup:

-

Purge the vessel with Nitrogen.

-

Filter the mixture through a pad of Celite (keep wet!) to remove the catalyst.

-

Concentrate the filtrate to yield the crude amine.

-

Workflow Diagram

Figure 2: Decision tree and workflow for selecting the appropriate reduction protocol.

Analytical Validation

To confirm the success of the reaction, look for the following spectral changes:

-

IR Spectroscopy:

-

Disappearance: The sharp, distinct Nitrile (

) stretch at ~2250 cm⁻¹ .[1] -

Appearance: Broad N-H stretches at 3300–3500 cm⁻¹ (primary amine).

-

Retention: The Amide Carbonyl (

) stretch at ~1640 cm⁻¹ should remain unchanged.

-

-

¹H NMR (CDCl₃):

-

New Signal: A triplet at ~2.7 ppm corresponding to the new

protons. -

Shift: The methylene protons adjacent to the nitrile (

) will shift upfield as they become -

Verification: Integration of the isopropyl methyls (doublet, ~1.1 ppm) should match the new methylene signals, confirming no cleavage of the N-isopropyl group.

-

References

-

Satoh, T., et al. (1971).[1][4] The Selective Reduction of Nitriles to Primary Amines. Chemical & Pharmaceutical Bulletin, 19(4), 817-819.[1] Link Establishes the CoCl2/NaBH4 system as a standard for chemoselective nitrile reduction.[1]

-

Heinzman, S. W., & Ganem, B. (1982).[1] The Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society, 104(25), 6801-6802.[1] Link Provides mechanistic insight into the "black precipitate" (Cobalt Boride) and its role in selectivity.[1]

-

Gould, F. E., et al. (1960).[1] Hydrogenation of Nitriles. Journal of Organic Chemistry, 25(10), 1658. Foundational text on preventing secondary amine formation during Raney Nickel hydrogenation using ammonia.

-

Osby, J. O., et al. (1986).[1] An Exceptionally Mild and Chemoselective Method for the Reduction of Nitriles.[4] Tetrahedron Letters, 27, 2361.[1] Further validation of the Cobalt/Borohydride system for sensitive substrates.

scale-up synthesis methods for N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

Process Development Guide: Scalable Synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide

Executive Summary

This application note details a robust, scalable protocol for the synthesis of N-(2-cyanoethyl)-N-(propan-2-yl)acetamide (CAS: 30764-67-1). Unlike small-scale discovery routes that might employ expensive coupling agents, this protocol utilizes an atom-economical, two-step sequence:[1]

-

Aza-Michael Addition: Reaction of isopropylamine with acrylonitrile to form the secondary amine intermediate, 3-(isopropylamino)propanenitrile.

-

Acetylation: Conversion of the intermediate to the final amide using acetic anhydride.[1]

Key Advantages:

-

Cost-Efficiency: Uses commodity chemicals.

-

Scalability: Exotherms are manageable via controlled dosing; no chromatographic purification is required (purified via vacuum distillation).

-

Atom Economy: High, with acetic acid as the only major byproduct.[1]

Strategic Route Selection

For scale-up (>100 g to kg scale), the order of bond formation is critical.[1] We prioritize the "Amine-First" route over the "Amide-First" route due to nucleophilicity differences.[1]

-

Route A (Recommended): Isopropylamine (strong nucleophile) attacks Acrylonitrile

Acetylation. Fast kinetics, cleaner profile. -

Route B (Discarded): N-isopropylacetamide (weak nucleophile) attacks Acrylonitrile. Requires strong base catalysis, high heat, and suffers from polymerization side reactions.

Figure 1: Retrosynthetic strategy comparison. Route A is selected for superior kinetics and safety profile.[1]

Critical Safety Protocol: Acrylonitrile Handling

WARNING: Acrylonitrile is a high-consequence chemical.[1] It is highly flammable, toxic, and carcinogenic.[2] It can undergo explosive polymerization if not inhibited.

-

Inhibitor Check: Ensure Acrylonitrile contains 35-45 ppm MEHQ (monomethyl ether of hydroquinone). Do not distill acrylonitrile to remove inhibitor for this reaction; the inhibitor does not interfere with the Michael addition.[1]

-

Runaway Risk: The Michael addition is exothermic (

). Uncontrolled addition can trigger acrylonitrile polymerization.[3] -

Containment: All operations must occur in a functioning fume hood. Double-gloving (Nitrile over Laminate Barrier) is mandatory.

Experimental Protocol

Step 1: Synthesis of 3-(isopropylamino)propanenitrile

Reaction:

Reagents:

-

Isopropylamine (1.2 equiv) - Excess drives reaction to completion and prevents bis-alkylation.

-

Acrylonitrile (1.0 equiv)

-

Solvent: Methanol (Optional, acts as a heat sink) or Neat (if cooling is efficient).

Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel.

-

Charge: Add Isopropylamine (1.2 equiv) and Methanol (2 volumes relative to amine) to the flask. Cool to 0–5°C using an ice/brine bath.

-

Addition: Charge Acrylonitrile (1.0 equiv) into the addition funnel.

-

Reaction: Dropwise add Acrylonitrile to the amine.

-

Critical Control Point: Maintain internal temperature < 30°C . The reaction is fast; accumulation of unreacted acrylonitrile is dangerous.[1] If temp spikes, stop addition immediately.

-

-

Digestion: After addition, allow the mixture to warm to room temperature (20–25°C) and stir for 3–4 hours.

-

QC Check 1 (GC/TLC): Confirm consumption of Acrylonitrile.

-

Concentration: Strip excess Isopropylamine and Methanol under reduced pressure (Rotavap, 40°C, 200 mbar).

-

Result: Crude 3-(isopropylamino)propanenitrile (Pale yellow oil). Purity is typically >95% and sufficient for Step 2.

-

Step 2: Acetylation to N-(2-cyanoethyl)-N-(propan-2-yl)acetamide[1]

Reaction:

Reagents:

-

Crude Intermediate (from Step 1)

-

Acetic Anhydride (1.1 equiv)

-

Catalyst: DMAP (0.1 mol%) - Optional, speeds up reaction but usually not necessary.

Procedure:

-

Setup: Use the same reactor setup. Ensure the crude intermediate is free of alcohol (Methanol reacts with Acetic Anhydride).

-

Addition: Add Acetic Anhydride (1.1 equiv) slowly to the crude intermediate at room temperature.

-

Heating: Once addition is complete, heat the mixture to 60–70°C for 2 hours.

-

QC Check 2 (GC-MS): Monitor for disappearance of the secondary amine peak.

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (5 vol).

-

Wash with saturated NaHCO

(2x) to neutralize acetic acid and excess anhydride. -

Wash with Brine (1x).

-

Dry organic layer over Na

SO

-

-

Purification: High-Vacuum Distillation.

-

The product is a high-boiling oil.[1] Distill at < 1 mmHg. Collect the main fraction (expected bp range: 130–150°C at 0.5 mmHg, confirm experimentally).

-

Process Flow Diagram

Figure 2: Process Flow Diagram illustrating the telescoped synthesis and critical control points.[1]

Analytical Data & Specifications

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow viscous liquid | Visual |

| Purity | > 98.0% | GC (FID) or HPLC (210 nm) |

| Water Content | < 0.5% | Karl Fischer |

| Identity (IR) | Nitrile stretch (~2250 cm⁻¹)Amide Carbonyl (~1640 cm⁻¹) | FTIR |

| Identity (NMR) | Isopropyl methine (septet)Cyanoethyl triplets | 1H-NMR (CDCl3) |

Troubleshooting Guide:

-

Low Yield in Step 1: Likely due to polymerization of acrylonitrile. Ensure temperature is strictly controlled < 30°C and fresh acrylonitrile is used.

-

Color Issue: If product is dark brown, oxidation occurred. Perform distillation under nitrogen atmosphere.

-

Incomplete Acetylation: Ensure the intermediate is dry; water consumes acetic anhydride.[1]

References

-

Acrylonitrile Safety & Handling

-

Acrylonitrile - Safe Handling Guide. University of Waterloo. [Link]

-

-

Aza-Michael Addition Kinetics

-

General Acetylation Protocols

- Physical Properties (Analogous Compounds)

Sources

Technical Application Note: Solvent Engineering for N-(2-cyanoethyl)-N-(propan-2-yl)acetamide Workflows

Abstract & Molecule Profile[3][4]

This guide provides a technical framework for solvent selection in reactions involving N-(2-cyanoethyl)-N-(propan-2-yl)acetamide (referred to herein as NCE-IPA ).[1][2][3][4][5]

NCE-IPA is a bifunctional intermediate characterized by a tertiary amide core and a nitrile pendant arm.[1][3][4][5] Its physicochemical profile is defined by a "push-pull" amphiphilicity: the isopropyl group confers lipophilicity, while the cyano and acetamide groups create high polarity and hydrogen bond acceptance (but not donation).[2][3][4]

Key Physicochemical Characteristics:

-

Core Functionality: Tertiary Amide (Dipolar Aprotic character).[3][5]

-

Reactive Handle: Nitrile (

), susceptible to reduction and hydrolysis.[1][3][4][5][6] -

Solubility Class: Soluble in chlorinated solvents, alcohols, and polar aprotic solvents.[1][2][3][4] Limited solubility in straight-chain alkanes.[3][4][5]

Physicochemical Profiling & Hansen Solubility Parameters (HSP)

To select the optimal solvent, we apply Hansen Solubility Parameters (HSP), decomposing the total energy of vaporization into dispersive (

Theoretical HSP Values

Based on group contribution methods for tertiary amides and aliphatic nitriles, the estimated HSP profile for NCE-IPA is:

| Parameter | Value ( | Significance |

| ~16.5 | Similar to chlorinated solvents and aromatics.[1][3][4][5] | |

| ~12.0 | High polarity due to the | |

| ~7.5 | Moderate.[1][3][4][5] It is an H-bond acceptor, requiring protic solvents or co-solvents for optimal stabilization during transition states.[1][2][3][4][5] |

Solvent Interaction Map[4][5]

-

Green Zone (High Solubility): Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).[1][3]

-

Amber Zone (Process Viable): Ethyl Acetate (EtOAc), 2-Methyltetrahydrofuran (2-MeTHF), Ethanol (EtOH).[1][3][5]

-

Red Zone (Poor Solubility): Hexanes, Heptane, Water (miscibility is limited by the isopropyl group).[3]

Reaction-Specific Solvent Selection Strategies

Scenario A: Catalytic Hydrogenation (Nitrile Reduction)

Objective: Reduction of the nitrile group to a primary amine (

-

Challenge: Nitrile reduction intermediates (imines) can couple with the product amine to form secondary amine impurities (dimers).[3]

-